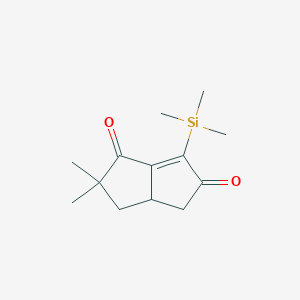
1,5-Pentalenedione, 2,3,3a,4-tetrahydro-2,2-dimethyl-6-(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Pentalenedione, 2,3,3a,4-tetrahydro-2,2-dimethyl-6-(trimethylsilyl)- is a complex organic compound with a unique structure that includes a pentalenedione core and a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Pentalenedione, 2,3,3a,4-tetrahydro-2,2-dimethyl-6-(trimethylsilyl)- typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Pentalenedione Core: This can be achieved through cyclization reactions involving diketones and appropriate catalysts.
Introduction of the Trimethylsilyl Group: This step usually involves silylation reactions using reagents like trimethylsilyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Pentalenedione, 2,3,3a,4-tetrahydro-2,2-dimethyl-6-(trimethylsilyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halides or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
1,5-Pentalenedione, 2,3,3a,4-tetrahydro-2,2-dimethyl-6-(trimethylsilyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound’s derivatives may have potential as bioactive molecules in drug discovery.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,5-Pentalenedione, 2,3,3a,4-tetrahydro-2,2-dimethyl-6-(trimethylsilyl)- exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, while the diketone core can participate in various chemical reactions. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indene, 2,3,3a,4-tetrahydro-3,3a,6-trimethyl-1-(1-methylethyl)-: This compound has a similar tetrahydro structure but differs in its functional groups and overall reactivity.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Another similar compound used in various chemical reactions.
Propiedades
Número CAS |
147297-24-3 |
|---|---|
Fórmula molecular |
C13H20O2Si |
Peso molecular |
236.38 g/mol |
Nombre IUPAC |
2,2-dimethyl-6-trimethylsilyl-3a,4-dihydro-3H-pentalene-1,5-dione |
InChI |
InChI=1S/C13H20O2Si/c1-13(2)7-8-6-9(14)11(16(3,4)5)10(8)12(13)15/h8H,6-7H2,1-5H3 |
Clave InChI |
UERCOKAZSGHVJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2CC(=O)C(=C2C1=O)[Si](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-Methylbenzene-1-sulfonyl)(phenyl)methyl]acetamide](/img/structure/B12553646.png)
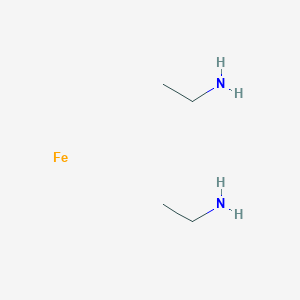
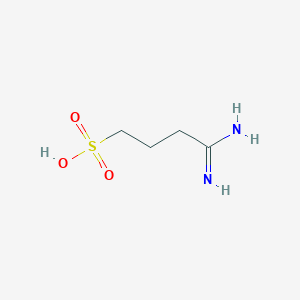
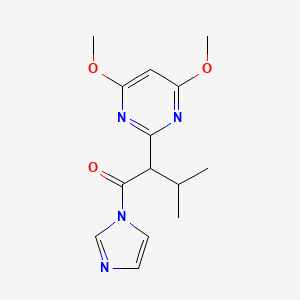
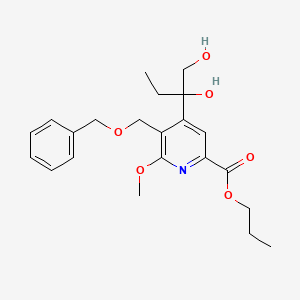
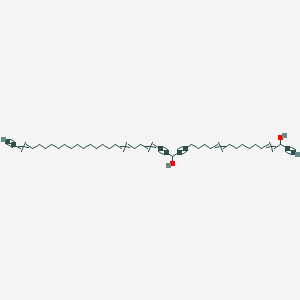
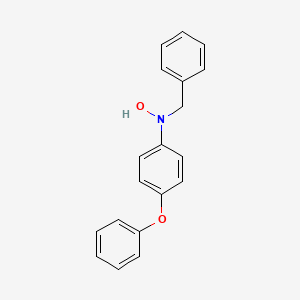
![6-[(1H-1,2,4-Triazol-1-YL)methyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B12553706.png)
![6-([2,2'-Bipyridin]-6(1H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B12553711.png)
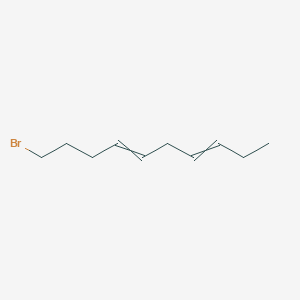
![Dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate](/img/structure/B12553725.png)
![4H-1,3-Benzoxazin-4-one, 2,3-dihydro-7-methyl-3-[2-(nitrooxy)ethyl]-](/img/structure/B12553733.png)

![3-Nitro-4-[(E)-phenyldiazenyl]aniline](/img/structure/B12553744.png)
